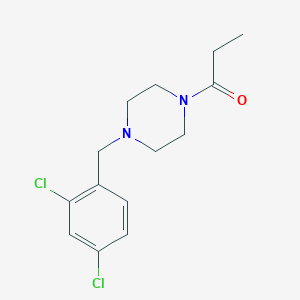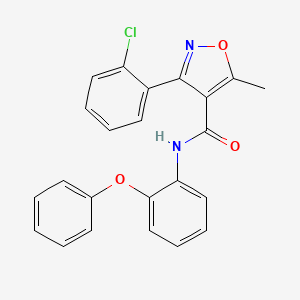![molecular formula C15H16ClN5O2 B4720963 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine
Vue d'ensemble
Description
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers led by Dr. Ram Mishra at the University of Texas Medical Branch. Since then, CNB-001 has been extensively studied for its therapeutic properties and mechanism of action.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act through multiple pathways, including reducing oxidative stress, inflammation, and apoptosis in the brain. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects in the brain. It can reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine can also reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with inflammation. Additionally, 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine can increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and reach the target sites in the brain. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to have good stability and can be stored for long periods without degradation. However, one of the limitations of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine. One area of focus is the development of new formulations and delivery methods to enhance its solubility and bioavailability. Another area of focus is the study of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine in animal models of various neurological disorders, including Parkinson's disease and Huntington's disease. Furthermore, the potential of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine in combination with other drugs for the treatment of neurological disorders is an area of interest. Finally, the exploration of the long-term effects of 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine on cognitive function and memory in humans is a promising direction for future research.
Conclusion
In conclusion, 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine is a small molecule drug with potential therapeutic properties for various neurological disorders. Its mechanism of action involves reducing oxidative stress, inflammation, and apoptosis in the brain. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its neuroprotective properties and has shown promising results in preclinical studies. However, further research is needed to fully understand its therapeutic potential and to develop new formulations and delivery methods.
Applications De Recherche Scientifique
2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has been studied for its potential in treating various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to have neuroprotective properties and can reduce inflammation and oxidative stress in the brain. 2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine has also been studied for its potential in enhancing cognitive function and memory.
Propriétés
IUPAC Name |
2-[4-[(4-chloro-3-nitrophenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-13-3-2-12(10-14(13)21(22)23)11-19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWKLLCDJRWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)
![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-{[4-(5-bromo-2-furoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4720972.png)
![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)